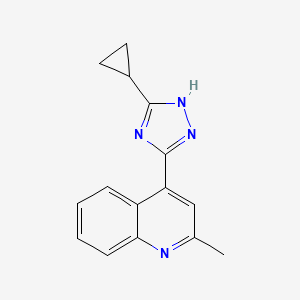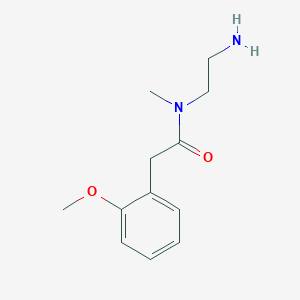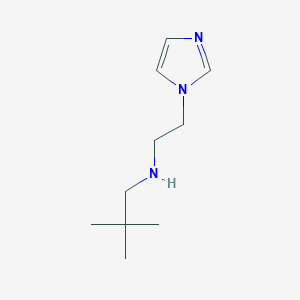![molecular formula C12H17N3O3 B7587760 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid (PPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By blocking COX-2 activity, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid reduces inflammation and pain in the affected tissues.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It also decreases the production of prostaglandins, which are known to play a role in the development of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it an ideal candidate for studying the role of COX-2 in various disease models. However, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's low solubility in water can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these conditions. Additionally, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid.
In conclusion, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is a promising compound with potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 3-pyrazol-1-ylpropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in its pure form.
Scientific Research Applications
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis and chronic pain.
properties
IUPAC Name |
2-[1-(3-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(4-8-14-6-2-5-13-14)15-7-1-3-10(15)9-12(17)18/h2,5-6,10H,1,3-4,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMKSCRTBIEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)